molecular formula C9H9IO B8558323 4-Ethyl-3-iodobenzaldehyde

4-Ethyl-3-iodobenzaldehyde

Cat. No.: B8558323
M. Wt: 260.07 g/mol
InChI Key: CJTUFNRCCRBGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-3-iodobenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₉H₉IO. Its structure consists of a benzaldehyde core substituted with an ethyl group at the para position (C4) and an iodine atom at the meta position (C3).

For example, iodination of 4-ethylbenzaldehyde using iodine monochloride (ICl) or electrophilic substitution with iodine in the presence of a Lewis acid could yield this compound. A related synthesis protocol for iodinated benzoates (e.g., Ethyl 4-acetamido-3-iodobenzoate) involves sequential alkylation and iodination under basic conditions .

Properties

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

4-ethyl-3-iodobenzaldehyde

InChI

InChI=1S/C9H9IO/c1-2-8-4-3-7(6-11)5-9(8)10/h3-6H,2H2,1H3

InChI Key

CJTUFNRCCRBGRY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C=O)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 4-Ethyl-3-iodobenzaldehyde and analogous compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Reactivity Applications
4-Ethyl-3-iodobenzaldehyde C₉H₉IO 4-Ethyl, 3-Iodo 260.06 Suzuki coupling, electrophilic substitution Organic synthesis, medicinal chemistry
3-Chlorobenzaldehyde C₇H₅ClO 3-Chloro 140.56 Electrophilic substitution, SNAr Fragrance, pharmaceutical intermediates
5-Chloro-2-hydroxy-3-iodobenzaldehyde C₇H₄ClIO₂ 5-Chloro, 2-Hydroxy, 3-Iodo 282.45 Hydrogen bonding, halogen interactions Medicinal chemistry, materials science
Ethyl 4-acetamido-3-iodobenzoate C₁₁H₁₂INO₃ 4-Acetamido, 3-Iodo, ethyl ester 333.12 Nucleophilic substitution, amide coupling Drug development, bioactive compounds
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) C₂₂H₂₂N₄O₂ Pyridazinyl, phenethylamino 374.44 Receptor binding, enzymatic interactions Pharmacological research

Key Comparisons:

Reactivity :

  • 4-Ethyl-3-iodobenzaldehyde : The iodine atom facilitates cross-coupling reactions, while the ethyl group stabilizes the aromatic ring via electron-donating effects. This contrasts with 3-Chlorobenzaldehyde , where chlorine’s smaller size and weaker leaving-group ability limit coupling efficiency .
  • 5-Chloro-2-hydroxy-3-iodobenzaldehyde : The hydroxyl group enables hydrogen bonding, broadening its use in metal-organic frameworks (MOFs) or as a chelating agent .

Structural Effects: Ethyl 4-acetamido-3-iodobenzoate: The acetamido and ester groups enhance solubility in polar solvents, making it more suitable for aqueous-phase reactions compared to the aldehyde group in 4-Ethyl-3-iodobenzaldehyde . I-6230: The pyridazinyl and phenethylamino substituents enable selective receptor binding, a feature absent in simpler iodinated aldehydes .

Applications :

  • Iodinated aldehydes (e.g., 4-Ethyl-3-iodobenzaldehyde) are pivotal in synthesizing biaryl structures for drug candidates. In contrast, chlorinated analogs (e.g., 3-Chlorobenzaldehyde) are more commonly used in fragrances due to their volatility and lower toxicity .

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